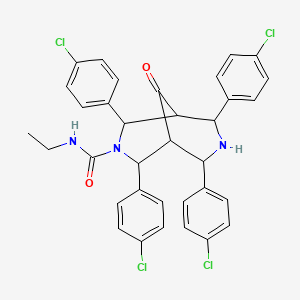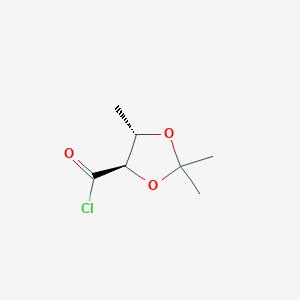
(4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) is a specialized organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The specific structure and stereochemistry of this compound make it unique and potentially useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) typically involves the reaction of 1,3-dioxolane derivatives with chlorinating agents. Common reagents used in the synthesis include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of chlorinating agents.
化学反应分析
Types of Reactions
1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) depends on its reactivity with other molecules. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The specific molecular targets and pathways involved would depend on the context of its use.
相似化合物的比较
Similar Compounds
1,3-Dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
1,3-Dioxolane-4-methanol: Similar structure but with a hydroxymethyl group.
Uniqueness
1,3-Dioxolane-4-carbonyl chloride,2,2,5-trimethyl-,(4r-trans)-(9ci) is unique due to its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct reactivity compared to other dioxolane derivatives.
属性
CAS 编号 |
78086-73-4 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC 名称 |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO3/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3/t4-,5+/m0/s1 |
InChI 键 |
ZSQOAWMHWUUGEB-CRCLSJGQSA-N |
手性 SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)Cl |
规范 SMILES |
CC1C(OC(O1)(C)C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


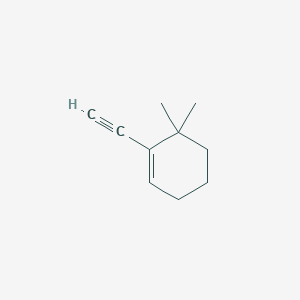


![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

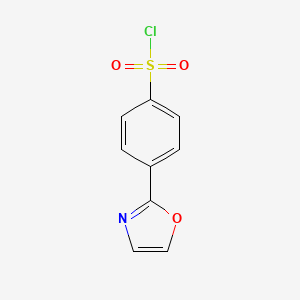
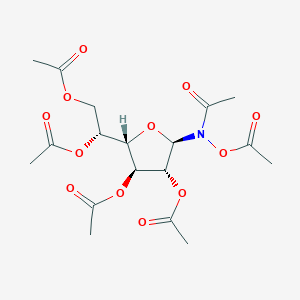
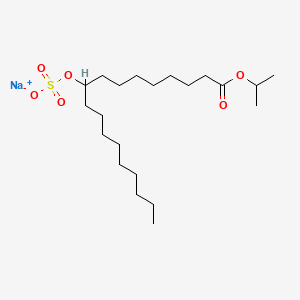
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
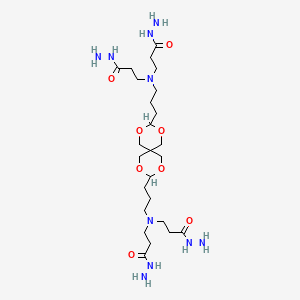
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
